Chroman-4-carboxylic Acid
CAS No.: 20426-80-6
Cat. No.: VC7821306
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20426-80-6 |
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Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | 3,4-dihydro-2H-chromene-4-carboxylic acid |
Standard InChI | InChI=1S/C10H10O3/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12) |
Standard InChI Key | RGWHTTALQBHDGZ-UHFFFAOYSA-N |
SMILES | C1COC2=CC=CC=C2C1C(=O)O |
Canonical SMILES | C1COC2=CC=CC=C2C1C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Chroman-4-carboxylic acid belongs to the chromane family, characterized by a fused benzene and pyran ring system. Key structural features include:
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Molecular Formula: C₁₀H₁₀O₃
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SMILES: C1COC2=CC=CC=C2C1C(=O)O
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InChI Key: RGWHTTALQBHDGZ-UHFFFAOYSA-N
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Systematic Name: 3,4-Dihydro-2H-chromene-4-carboxylic acid .
The carboxylic acid group at position 4 of the chroman ring enables diverse reactivity, facilitating the formation of esters, amides, and salts. Substituents on the aromatic ring (e.g., methoxy, bromo, or amino groups) yield derivatives with modified physicochemical and biological properties .
Synthetic Methodologies
Hydrolysis of Precursors
A common route involves hydrolyzing chroman-4-carbonitrile derivatives. For example, treatment of 4-((trimethylsilyl)oxy)chroman-4-carbonitrile with SnCl₂·2H₂O in HCl/AcOH at 80°C for 24 hours yields chroman-4-carboxylic acid in 37% yield . Alternative methods employ LiOH for saponification of ester precursors, achieving up to 93.4% efficiency .
Table 1: Representative Synthesis Conditions and Yields
Physicochemical Properties
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Molecular Weight: 178.18 g/mol
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Solubility: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, ethanol) .
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Collision Cross Section (CCS): Ranges from 134.9 Ų ([M+H]⁺) to 147.4 Ų ([M+Na]⁺), critical for mass spectrometry characterization .
Pharmacological Applications
Sirtuin 2 (SIRT2) Inhibition
Chroman-4-one derivatives, including carboxylic acid analogs, exhibit potent SIRT2 inhibitory activity. These compounds disrupt deacetylation of α-tubulin, inducing antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cells . For instance, 8-bromo-6-chloro-2-pentylchroman-4-one demonstrated IC₅₀ values <1 µM in enzymatic assays .
Enzyme Modulation
Chromone-2-carboxylic acid (a structural analog) inhibits monoamine oxidase (MAO) and tyrosine phosphatase 1B, suggesting potential applications in neurodegenerative and metabolic disorders .
Structural Derivatives and Functionalization
6,7-Dimethoxy-chroman-4-carboxylic Acid
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Molecular Formula: C₁₂H₁₄O₅
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CAS No.: 6005-23-8
This derivative’s electron-donating methoxy groups enhance solubility and alter binding affinity to biological targets .
4-(Aminomethyl)chroman-4-carboxylic Acid
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Molecular Formula: C₁₁H₁₃NO₃
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CAS No.: 1537058-37-9
The aminomethyl group enables conjugation with peptides or fluorophores, expanding utility in probe design .
Recent Advances in Green Synthesis
Electrochemical Decarboxylation
A catalyst-free electrochemical method utilizes N-hydroxyphthalimide (NHPI) esters to generate alkyl radicals, enabling decarboxylative coupling with chromone-3-carboxylic acids. This approach achieves 65–85% yields under mild conditions, avoiding toxic reagents .
Visible-Light Photoredox Catalysis
Doubly decarboxylative Giese reactions under visible light produce 4-substituted chroman-2-ones and 2-substituted chroman-4-ones. While focused on chromanones, this strategy is adaptable for carboxylic acid derivatives .
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